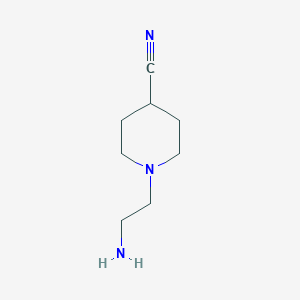
1-(2-Aminoethyl)piperidin-4-carbonitril
Übersicht
Beschreibung
1-(2-Aminoethyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Aminoethyl)piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminoethyl)piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)piperidin-4-carbonitril: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Arzneimittelforschung mit Fokus auf T-Typ-Kalziumkanäle: Aufgrund seiner strukturellen Eigenschaften könnte diese Verbindung als potenzieller Modulator von T-Typ-Kalziumkanälen untersucht werden, die an Erkrankungen wie neuropathischen Schmerzen, Epilepsie, Schlaflosigkeit und Tremor-Erkrankungen beteiligt sind.
Entwicklung neuartiger Medikamente: Seine einzigartigen Eigenschaften machen es wertvoll für die Untersuchung von Arzneimittelwechselwirkungen und die Entwicklung neuartiger Medikamente. Forscher können seine Struktur nutzen, um neue Therapeutika mit verbesserter Wirksamkeit und Sicherheitsprofilen zu entwickeln.
Biologische Aktivität
1-(2-Aminoethyl)piperidine-4-carbonitrile, a compound with the CAS Number 2095410-63-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : 226.15 g/mol
- Structure : The compound features a piperidine ring with an aminoethyl group and a carbonitrile substituent, which are crucial for its biological interactions.
1-(2-Aminoethyl)piperidine-4-carbonitrile has shown promising interactions with various biological targets, particularly in cancer therapy and enzyme inhibition. Notably, it has been explored for its binding affinity with kinases such as VEGFR-2, ERK-2, and Abl-1, which are significant in cancer progression and treatment.
In Vitro Studies
Research indicates that derivatives of 1-(2-Aminoethyl)piperidine-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. For example:
- HepG2 Cells : A representative derivative demonstrated an IC50 value of 11.3 μM, inducing significant apoptosis in liver cancer cells .
- K562 Cells : Another derivative showed an IC50 of 4.5 μM against this cell line, which is characterized by hyperactivity of the mentioned kinases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Target Kinases | IC50 (μM) | Notes |
|---|---|---|---|
| 1-(2-Aminoethyl)piperidine-4-carbonitrile | VEGFR-2, ERK-2, Abl-1 | 11.3 | Induces apoptosis in HepG2 cells |
| N-(2-aminoethyl)piperidine-4-carboxamide | VEGFR-2, ERK-2, Abl-1 | 4.5 | Higher potency against K562 cells |
| 1-Piperidinecarbonitrile | Various | N/A | Used in cycloaddition reactions |
Cancer Treatment
A study focused on the synthesis of N-(4-(naphthaen-1-yl)acetamido)ethyl-piperidin-4-yl derivatives demonstrated that these compounds could inhibit multiple kinases involved in tumor growth. This multitarget approach is advantageous for developing effective cancer therapies .
Alzheimer's Disease Research
Piperidine derivatives have also been investigated for their potential in treating Alzheimer's disease. Compounds incorporating piperidine structures have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline . The introduction of piperidine moieties has been linked to improved bioavailability and therapeutic outcomes.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVTYSNXVNWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















